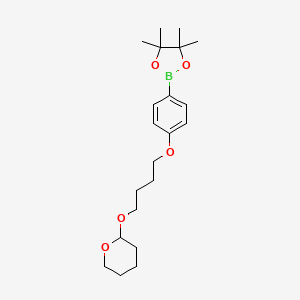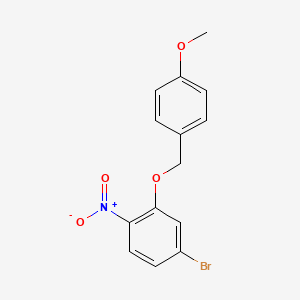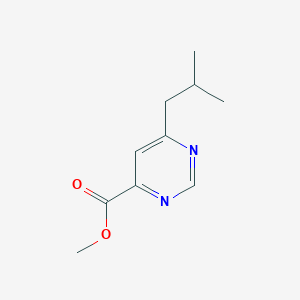![molecular formula C14H15FN2O4 B1472777 Ácido 3-{1-[2-(3-Fluorofenil)etil]-2,5-dioxoimidazolidin-4-il}propanoico CAS No. 1955494-04-8](/img/structure/B1472777.png)
Ácido 3-{1-[2-(3-Fluorofenil)etil]-2,5-dioxoimidazolidin-4-il}propanoico
Descripción general
Descripción
3-{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid is a useful research compound. Its molecular formula is C14H15FN2O4 and its molecular weight is 294.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicina: Aplicaciones Antivirales y Anticancerígenas
Este compuesto ha mostrado promesa en el campo médico debido a su similitud estructural con los derivados del indol, los cuales son conocidos por sus amplias actividades biológicas. Los derivados del indol se han utilizado en el desarrollo de agentes antivirales y anticancerígenos . La presencia del grupo fluorofenil podría potencialmente mejorar estas propiedades, convirtiéndolo en un candidato valioso para la investigación farmacéutica.
Biotecnología: Bloques de Construcción para Moléculas Complejas
En biotecnología, este compuesto podría servir como un bloque de construcción para sintetizar moléculas complejas, como bibliotecas de pentaamina y bis-heterocíclicas . Estas bibliotecas son cruciales para el descubrimiento de nuevos fármacos y la comprensión de los procesos biológicos.
Farmacología: Perfil de Agonista para los Receptores PPAR
La estructura del compuesto sugiere que podría tener un potente perfil de agonista para los receptores PPARα, -γ y -δ . Estos receptores juegan un papel significativo en la regulación del metabolismo, la inflamación y la homeostasis energética, lo que convierte a este compuesto en un posible objetivo para el tratamiento de trastornos metabólicos.
Síntesis Orgánica: Acoplamiento de Suzuki–Miyaura
En la síntesis orgánica, compuestos como este se utilizan a menudo en reacciones de acoplamiento cruzado, como el acoplamiento de Suzuki–Miyaura, para crear enlaces carbono-carbono . Esto es fundamental para construir moléculas orgánicas complejas, incluidos fármacos y polímeros.
Ciencia de Materiales: Síntesis de Materiales Cristalinos Líquidos
El grupo fenilo fluorado dentro de la estructura de este compuesto se busca a menudo en la ciencia de materiales para la síntesis de materiales cristalinos líquidos . Estos materiales tienen aplicaciones en pantallas y dispositivos ópticos avanzados.
Síntesis Química: Intermediario para Compuestos Heterocíclicos
Debido a sus sitios reactivos, este compuesto puede actuar como intermedio en la síntesis de diversos compuestos heterocíclicos . Estos compuestos son fundamentales no solo en el diseño de fármacos, sino también en el desarrollo de productos químicos agrícolas y colorantes.
Mecanismo De Acción
The compound’s mode of action would depend on its specific interactions with these targets. It could act as an agonist, enhancing the activity of its target, or as an antagonist, inhibiting the target’s activity .
The compound’s effects on biochemical pathways would depend on its specific targets. For example, if it targets an enzyme involved in a particular metabolic pathway, it could potentially upregulate or downregulate that pathway .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), would depend on various factors such as the compound’s chemical properties, route of administration, and the individual’s physiological conditions .
The compound’s action could result in various molecular and cellular effects, depending on its specific targets and mode of action. These could range from changes in gene expression to alterations in cellular signaling pathways .
Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
3-[1-[2-(3-fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O4/c15-10-3-1-2-9(8-10)6-7-17-13(20)11(16-14(17)21)4-5-12(18)19/h1-3,8,11H,4-7H2,(H,16,21)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHZOCSQIHWITM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCN2C(=O)C(NC2=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-4-[3,4-Bis(allyloxy)phenyl]-3-buten-2-one](/img/structure/B1472694.png)

![S-[(trans-4-Aminocyclohexyl)methyl]ethanethioate trifluoroacetate](/img/structure/B1472699.png)


![{4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid](/img/structure/B1472702.png)



![[6-Chloro-4-(2,2-dimethyl-propionylamino)-pyridin-3-yl]-oxoacetic acid ethyl ester](/img/structure/B1472707.png)



![2-oxo-2,5,6,7,8,9-hexahydro-1H-5,8-epiminocyclohepta[b]pyridine-3-carboxamide hydrochloride](/img/structure/B1472716.png)
